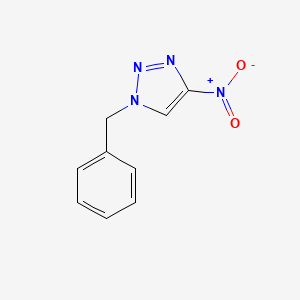

2-(4-甲基苯基)-4-(三氟甲基)-3H-1,5-苯并二氮杂卓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves multi-step chemical processes that include the formation of key intermediates followed by cyclization reactions. A notable method for synthesizing 1,4-benzodiazepine derivatives involves the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides. This strategy exploits the N-benzylation and highly regioselective ring-opening reaction of aziridine by bromide anion followed by an intramolecular nucleophilic displacement, resulting in the functionalized 1,4-benzodiazepine scaffold ready for further chemical manipulations (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial for their biological activity. The core structure usually consists of a fused benzene and diazepine ring, with various substituents that can alter the compound's physicochemical properties and receptor binding affinity. Structural studies and spectral analysis, such as IR, NMR, and X-ray crystallography, provide detailed insights into the configuration, conformations, and overall molecular architecture of these compounds, aiding in the understanding of their interaction with biological targets (Dardouri et al., 2010).

Chemical Reactions and Properties

Benzodiazepines undergo various chemical reactions, including N-alkylation, halogenation, and cycloaddition, to introduce different functional groups that can significantly affect their pharmacological profile. The presence of a trifluoromethyl group, for example, can influence the electron distribution within the molecule, affecting its reactivity and interaction with biological targets. Studies on the synthesis and reaction mechanisms provide valuable insights into optimizing the chemical properties of benzodiazepines for better therapeutic outcomes (Neukom et al., 2011).

科学研究应用

立体化学和构象

苯并二氮杂卓的立体化学和构象研究对于了解其化学性质和相互作用至关重要。例如,Aversa 等人(1980 年)使用质子磁共振检查了 1-甲基-5-苯基-2,3,4,5-四氢-1H-1,5-苯并二氮杂卓-2,4-二酮的立体化学,结果表明这些衍生物在室温下以假船式环庚二烯构象存在。这种构象偏好被解释为环 π 系统中的空间要求和电子排斥之间的平衡 (Aversa 等人,1980 年)。

AMPA 受体拮抗剂

Tarnawa 和 Vize(1998 年)的研究强调了 2,3-苯并二氮杂卓 AMPA 拮抗剂通过变构位点调节 AMPA 通道功能的作用。这些化合物被用作研究工具来阐明谷氨酸受体介导的功能,并已显示出在治疗中枢神经系统疾病(如癫痫和神经退行性疾病)方面的潜在治疗价值 (Tarnawa 和 Vize,1998 年)。

取代对药理活性的影响

Hester 和 von Voigtlander(1979 年)探讨了取代对 6-芳基-4H-s-三唑并[4,3-a][1,4]苯并二氮杂卓药理活性的影响。他们发现,诸如三氟甲基的电负性取代基可能对活性有害,而特定位置的给电子取代基可能增强某些活性,包括抗焦虑、抗抑郁和抗精神病的潜力 (Hester 和 von Voigtlander,1979 年)。

新型衍生物及其应用

Gitto 等人(2003 年)合成和评估了新型并环 2,3-苯并二氮杂卓衍生物,代表了该领域的重大进展。这些衍生物被评估为潜在的抗惊厥剂和非竞争性 AMPA 受体拮抗剂。值得注意的是,发现一种衍生物的活性明显高于参考化合物 GYKI-52466,突出了开发新治疗剂的潜力 (Gitto 等人,2003 年)。

属性

IUPAC Name |

2-(4-methylphenyl)-4-(trifluoromethyl)-3H-1,5-benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2/c1-11-6-8-12(9-7-11)15-10-16(17(18,19)20)22-14-5-3-2-4-13(14)21-15/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUWJLKBYTWDQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-pyridinyl)-2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetamide](/img/structure/B5520847.png)

![N-{[(3-chloro-2-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5520848.png)

![N-{(3S*,4R*)-1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520853.png)

![1-[(dimethylamino)sulfonyl]-N-(1-methylcyclohexyl)-3-piperidinecarboxamide](/img/structure/B5520856.png)

![3-(1H-pyrazol-1-ylmethyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B5520857.png)

![ethyl ({2-[(4-butoxyphenyl)amino]-2-oxoethyl}thio)acetate](/img/structure/B5520865.png)

![1-amino-3-(2-fluorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5520875.png)

![N-{(3S*,4R*)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520881.png)

![5-({4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1-piperidinyl}carbonyl)-2-ethylpyrimidine](/img/structure/B5520894.png)

![N-[(benzylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B5520904.png)

![4-{4-methyl-6-[2-(4-morpholinyl)ethoxy]-2-pyrimidinyl}morpholine](/img/structure/B5520914.png)